molecular formula C20H18BrF5N2O2 B10898990 [5-Bromo-2-(difluoromethoxy)phenyl]{4-[3-(trifluoromethyl)benzyl]piperazin-1-yl}methanone

[5-Bromo-2-(difluoromethoxy)phenyl]{4-[3-(trifluoromethyl)benzyl]piperazin-1-yl}methanone

Cat. No.: B10898990
M. Wt: 493.3 g/mol
InChI Key: OQKWXKVMXDCAKW-UHFFFAOYSA-N
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Description

[5-BROMO-2-(DIFLUOROMETHOXY)PHENYL]{4-[3-(TRIFLUOROMETHYL)BENZYL]PIPERAZINO}METHANONE: is a complex organic compound that features a brominated phenyl group, a difluoromethoxy substituent, and a trifluoromethylbenzyl piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [5-BROMO-2-(DIFLUOROMETHOXY)PHENYL]{4-[3-(TRIFLUOROMETHYL)BENZYL]PIPERAZINO}METHANONE typically involves multiple steps:

    Bromination: The initial step involves the bromination of a suitable phenyl precursor to introduce the bromine atom at the 5-position.

    Piperazine Derivatization: The piperazine ring is then functionalized with a trifluoromethylbenzyl group.

    Coupling Reaction: Finally, the functionalized piperazine is coupled with the brominated and difluoromethoxylated phenyl compound under appropriate conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and specific catalysts to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring.

    Reduction: Reduction reactions may target the bromine substituent or the difluoromethoxy group.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Products may include oxidized derivatives of the piperazine ring.

    Reduction: Reduced forms of the bromine or difluoromethoxy groups.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Synthesis of Derivatives: The compound serves as a precursor for synthesizing various derivatives with potential biological activities.

Biology

    Biological Probes: It can be used as a probe to study biological pathways and interactions due to its unique structural features.

Medicine

    Pharmaceutical Research: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry

    Material Science: It may find applications in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of [5-BROMO-2-(DIFLUOROMETHOXY)PHENYL]{4-[3-(TRIFLUOROMETHYL)BENZYL]PIPERAZINO}METHANONE involves its interaction with specific molecular targets. The brominated phenyl group and the trifluoromethylbenzyl piperazine moiety may interact with enzymes or receptors, modulating their activity. The difluoromethoxy group can enhance the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

  • [5-BROMO-2-(CHLOROMETHOXY)PHENYL]{4-[3-(TRIFLUOROMETHYL)BENZYL]PIPERAZINO}METHANONE
  • [5-BROMO-2-(METHOXY)PHENYL]{4-[3-(TRIFLUOROMETHYL)BENZYL]PIPERAZINO}METHANONE

Uniqueness

The presence of the difluoromethoxy group in [5-BROMO-2-(DIFLUOROMETHOXY)PHENYL]{4-[3-(TRIFLUOROMETHYL)BENZYL]PIPERAZINO}METHANONE distinguishes it from similar compounds. This group can significantly influence the compound’s chemical reactivity and biological activity, making it a unique candidate for various applications.

Properties

Molecular Formula

C20H18BrF5N2O2

Molecular Weight

493.3 g/mol

IUPAC Name

[5-bromo-2-(difluoromethoxy)phenyl]-[4-[[3-(trifluoromethyl)phenyl]methyl]piperazin-1-yl]methanone

InChI

InChI=1S/C20H18BrF5N2O2/c21-15-4-5-17(30-19(22)23)16(11-15)18(29)28-8-6-27(7-9-28)12-13-2-1-3-14(10-13)20(24,25)26/h1-5,10-11,19H,6-9,12H2

InChI Key

OQKWXKVMXDCAKW-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC(=CC=C2)C(F)(F)F)C(=O)C3=C(C=CC(=C3)Br)OC(F)F

Origin of Product

United States

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